
N-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carboxamide: is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a methyl group at the 1-position and an isonicotinamide moiety at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carboxamide typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: N-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring or the isonicotinamide moiety can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Aplicaciones Científicas De Investigación
Chemistry: N-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carboxamide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique properties.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It may act as an inhibitor of specific enzymes or receptors, contributing to the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique structure allows for the creation of products with specific functionalities.
Mecanismo De Acción
The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting a biological pathway. Alternatively, it may interact with receptors on the cell surface, modulating signal transduction pathways. The specific molecular targets and pathways involved depend on the compound’s structure and the context of its application.
Comparación Con Compuestos Similares
- 2-(1-methyl-1H-pyrazol-4-yl)morpholine
- 1-methylpyrazole-4-boronic acid pinacol ester
- N-(1-butyl-4-methyl-1H-pyrazol-5-yl)-2-(methylthio)nicotinamide
Comparison: N-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carboxamide is unique due to the presence of both a pyrazole ring and an isonicotinamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, highlighting its uniqueness in scientific research and industrial applications.
Propiedades
IUPAC Name |
N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-14-7-9(6-12-14)13-10(15)8-2-4-11-5-3-8/h2-7H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITDJUUIIYWQLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one](/img/structure/B2818178.png)
![N-[1-[3-Chloro-4-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide](/img/structure/B2818179.png)
![N-(4-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2818180.png)
![4-chloro-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol](/img/structure/B2818182.png)
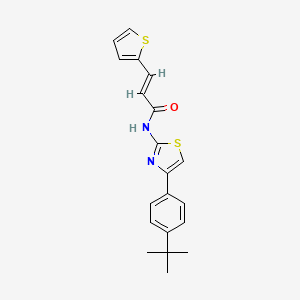
![2-Phenyl-2,4-dihydrospiro[1,4,2lambda5-benzoxazaphosphinine-3,1'-cyclohexane]-2-one](/img/structure/B2818187.png)

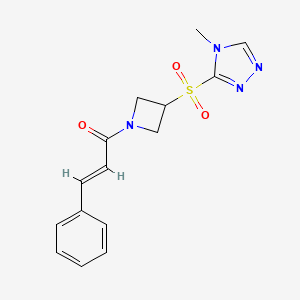
![phenyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate](/img/structure/B2818190.png)

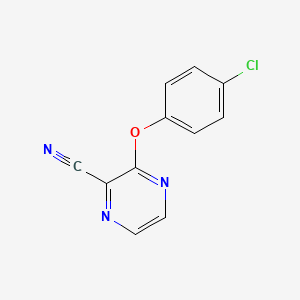
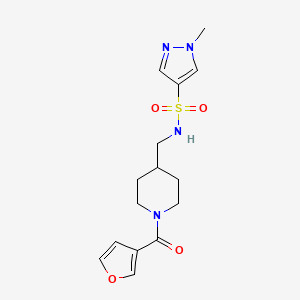
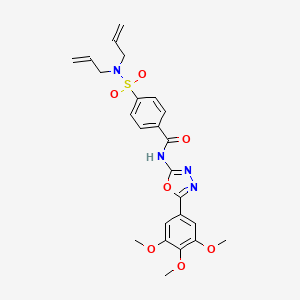
![3-[2-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2818201.png)
